Methyl ganoderate C6

概要

説明

Methyl ganoderate C6 is a triterpenoid compound derived from the fungus Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to the class of ganoderic acids, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

作用機序

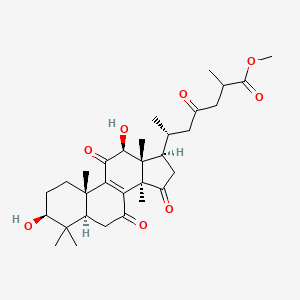

Methyl ganoderate C6, also known as Methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate, is a ganoderic acid derived from the Ganoderma lucidum mushroom . This compound has been used for various biochemical research .

Target of Action

It’s known that ganoderic acids, including this compound, have a wide range of pharmacological activities and therapeutic effects on human ailments .

Mode of Action

It’s known that ganoderic acids can interact with various cellular targets and initiate a variety of biological actions .

Biochemical Pathways

This compound, like other ganoderic acids, is a product of the mevalonate pathway . It’s also known that methyl jasmonate, a signaling molecule, can induce the biosynthesis of ganoderic acids, including this compound .

Result of Action

Ganoderic acids are known to have a variety of beneficial medicinal properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of methyl jasmonate can improve the yield of ganoderic acids, including this compound .

生化学分析

Biochemical Properties

Methyl ganoderate C6 is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple signaling pathways

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors . This includes any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Methyl ganoderate C6 can be synthesized through the extraction of Ganoderma lucidum followed by purification processes. The extraction typically involves the use of organic solvents such as ethyl acetate. The crude extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum followed by extraction and purification processes. The cultivation is carried out under controlled conditions to optimize the yield of bioactive compounds. The extraction process is similar to the laboratory-scale method but is scaled up to handle larger volumes of raw material .

化学反応の分析

Types of Reactions

Methyl ganoderate C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more oxygenated derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

科学的研究の応用

Methyl ganoderate C6 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studies have shown its potential in modulating immune responses and exhibiting anti-inflammatory properties.

Medicine: The compound has been investigated for its anticancer, antioxidant, and neuroprotective effects.

Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties .

類似化合物との比較

Methyl ganoderate C6 is unique among ganoderic acids due to its specific molecular structure and bioactivity profile. Similar compounds include:

- Methyl ganoderate N

- Methyl ganoderate O

- Ganoderic acid A

- Ganoderic acid B

These compounds share structural similarities but differ in their functional groups and biological activities. This compound stands out for its potent anti-inflammatory and anticancer properties .

生物活性

Methyl ganoderate C6 is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound is part of a larger class of substances known as ganoderic acids, which are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research into this compound has revealed its potential therapeutic applications in various fields, including medicine and nutraceuticals.

Anti-Inflammatory Effects

This compound has shown significant anti-inflammatory properties. Studies indicate that it can modulate immune responses by inhibiting pro-inflammatory cytokines and mediators. For instance, research has demonstrated that ganoderic acids can suppress the expression of nuclear factor kappa B (NF-κB), a key regulator of inflammation, thereby reducing inflammation in various cellular models .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress. This compound can scavenge free radicals and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase . The ability to mitigate oxidative damage is crucial in preventing chronic diseases associated with oxidative stress.

Anticancer Properties

This compound exhibits promising anticancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . Additionally, studies have indicated that this compound can inhibit tumor growth and metastasis in animal models by targeting specific signaling pathways involved in cancer progression.

The biological activity of this compound is mediated through several molecular mechanisms:

- Cellular Targets : It interacts with various cellular targets, influencing pathways related to inflammation, apoptosis, and cell proliferation.

- Biochemical Pathways : The compound is involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other terpenoids .

- Gene Expression : this compound can alter gene expression profiles related to inflammatory responses and cancer progression .

Comparative Analysis with Other Ganoderic Acids

This compound can be compared with other ganoderic acids based on their biological activities. The following table summarizes some key differences:

| Compound | IC50 (μM) for 5α-reductase | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | - | High | Significant | Strong |

| Ganoderic Acid A | 10.6 | Moderate | Moderate | Moderate |

| Ganoderic Acid DM | 22.8 | High | Significant | Strong |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Cancer Therapy : In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis rates compared to untreated controls .

- Inflammatory Disorders : Research on animal models of arthritis showed that administration of this compound significantly reduced joint inflammation and pain markers, suggesting its potential use in treating inflammatory conditions .

- Oxidative Stress Models : In vitro studies using neuronal cells exposed to oxidative stress revealed that this compound effectively reduced cell death and improved cell survival rates by enhancing antioxidant defense mechanisms .

特性

IUPAC Name |

methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O8/c1-15(11-17(32)12-16(2)27(38)39-8)18-13-22(35)31(7)23-19(33)14-20-28(3,4)21(34)9-10-29(20,5)24(23)25(36)26(37)30(18,31)6/h15-16,18,20-21,26,34,37H,9-14H2,1-8H3/t15-,16?,18-,20+,21+,26-,29+,30+,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCYOYBNOUOOJJ-RKJACJFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。